

An In-depth Technical Guide to Hamamelose: Discovery and Historical Significance

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Compound of Interest

Compound Name: *Hamamelose*

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Abstract

Hamamelose, a branched-chain hexose, holds a unique position in carbohydrate chemistry. First identified in the bark of the witch hazel plant, *Hamamelis virginiana*, its discovery and structural elucidation posed a significant challenge to chemists of the 19th and early 20th centuries. This technical guide provides a comprehensive overview of the discovery, historical significance, and key experimental methodologies related to **hamamelose**. It details the initial isolation from its natural source, the pivotal role of Emil Fischer's work in carbohydrate chemistry in providing the framework for its structural determination, and its subsequent synthesis. Furthermore, this guide summarizes its known biological activities and presents relevant quantitative data in a structured format. Detailed experimental protocols for its extraction, characterization, and biological evaluation are provided to aid researchers in the field.

Discovery and Initial Isolation

The discovery of **hamamelose** is intrinsically linked to the chemical investigation of the American witch hazel, *Hamamelis virginiana*. While the exact date of its first isolation as a distinct chemical entity is not definitively documented in readily available literature, its presence was inferred from the structure of hamamelitannin, a major constituent of witch hazel bark. Early chemical analyses of witch hazel bark in the late 19th century focused on its astringent properties, which were attributed to the presence of tannins.

It was through the hydrolysis of these tannins that chemists began to unravel their constituent components. The unusual branched-chain structure of **hamamelose** made its identification and characterization a complex endeavor for the analytical techniques of the era. The name "hamamelose" itself is a direct reference to its origin from the Hamamelis plant.

Historical Significance in Carbohydrate Chemistry

The elucidation of the structure of **hamamelose** occurred during a golden age of carbohydrate chemistry, largely dominated by the pioneering work of Emil Fischer. While there is no direct evidence of Fischer himself working on **hamamelose**, his groundbreaking research on the structure and stereochemistry of sugars, for which he was awarded the Nobel Prize in Chemistry in 1902, provided the essential theoretical and experimental framework for understanding such complex monosaccharides.

Fischer's work on establishing the configuration of glucose and other sugars, his development of the Fischer projection, and his methods for synthesizing and degrading sugars were instrumental for other chemists to tackle the challenge of branched-chain sugars like **hamamelose**. The Kiliani-Fischer synthesis, a method for elongating the carbon chain of an aldose, was a critical tool in the arsenal of carbohydrate chemists and conceptually important for understanding the relationships between different sugars.

The confirmation of **hamamelose**'s structure as 2-C-hydroxymethyl-D-ribose was a significant step in expanding the known diversity of monosaccharides beyond the linear aldoses and ketoses that were the primary focus of early research. It highlighted the existence of naturally occurring branched-chain sugars and spurred further investigation into their biosynthesis and biological roles.

Physicochemical Properties

A summary of the key physicochemical properties of D-**hamamelose** is presented in the table below.

Property	Value	Reference
Molecular Formula	C6H12O6	[1]
Molecular Weight	180.16 g/mol	[1]
IUPAC Name	(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal	[1]
CAS Number	4573-78-8	[1]
Appearance	White solid	[2]
Solubility	Soluble in water	General knowledge

Experimental Protocols

Extraction of Hamamelitannin from Hamamelis virginiana Bark (Historical Context)

This protocol is a generalized representation of early methods for the extraction of tannins from plant material.

Objective: To extract crude hamamelitannin from the bark of Hamamelis virginiana.

Materials:

- Dried and powdered bark of Hamamelis virginiana
- Water
- Ethanol
- Lead acetate solution
- Hydrogen sulfide gas
- Filter paper and funnel

- Evaporation apparatus (e.g., water bath)

Procedure:

- Extraction: The powdered bark is repeatedly extracted with hot water to dissolve the tannins.
- Precipitation of Impurities: The aqueous extract is treated with a solution of lead acetate. This precipitates various impurities, including gums and resins, as well as forming a lead salt of the tannin.
- Filtration: The precipitate is collected by filtration.
- Decomposition of the Lead Salt: The collected precipitate is suspended in water, and hydrogen sulfide gas is passed through the suspension. This decomposes the lead tannate, precipitating lead sulfide and releasing the free tannin into the solution.
- Removal of Lead Sulfide: The lead sulfide is removed by filtration.
- Concentration: The filtrate, containing the crude hamamelitannin, is concentrated by evaporation under reduced pressure to yield a solid residue.

Hydrolysis of Hamamelitannin to Yield Hamamelose

Objective: To hydrolyze hamamelitannin to release its constituent sugar, **hamamelose**.

Materials:

- Crude or purified hamamelitannin
- Dilute sulfuric acid (e.g., 2-5%)
- Barium carbonate
- Ethanol
- Filter paper and funnel
- Reflux apparatus

Procedure:

- Acid Hydrolysis: The hamamelitannin is dissolved in dilute sulfuric acid and heated under reflux for several hours. This process cleaves the ester linkages between **hamamelose** and gallic acid.
- Neutralization: After cooling, the excess sulfuric acid is neutralized by the careful addition of barium carbonate. This precipitates barium sulfate.
- Filtration: The barium sulfate precipitate is removed by filtration.
- Concentration and Crystallization: The filtrate, containing **hamamelose** and gallic acid, is concentrated. Upon cooling and the addition of ethanol, the less soluble gallic acid will crystallize out and can be removed by filtration. The remaining solution containing **hamamelose** can be further purified by recrystallization.

α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of **hamamelose** on α-glucosidase activity.

Materials:

- α-Glucosidase from *Saccharomyces cerevisiae*
- p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
- **Hamamelose** (test compound)
- Acarbose (positive control)
- Phosphate buffer (pH 6.8)
- Sodium carbonate (Na₂CO₃) solution
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Solutions: Prepare stock solutions of α -glucosidase, pNPG, **hamamelose**, and acarbose in phosphate buffer.
- Assay Setup: In a 96-well plate, add 50 μ L of phosphate buffer, 10 μ L of **hamamelose** solution at various concentrations, and 20 μ L of α -glucosidase solution. A control well should contain buffer instead of the test compound.
- Pre-incubation: Incubate the plate at 37°C for 10 minutes.
- Initiation of Reaction: Add 20 μ L of pNPG solution to each well to start the reaction.
- Incubation: Incubate the plate at 37°C for 20 minutes.
- Termination of Reaction: Stop the reaction by adding 50 μ L of 0.1 M Na₂CO₃ solution.
- Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
- Calculation: The percentage inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100 The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Biological Activity and Drug Development Potential

While much of the research on the biological effects of witch hazel has focused on the tannin components, **hamamelose** itself has been investigated for its biological activities. Of particular interest is its potential role in carbohydrate metabolism.

Enzyme Inhibition

Studies have shown that hamamelitannin, the galloylated derivative of **hamamelose**, is a potent inhibitor of α -glucosidase.^{[3][4]} This enzyme is involved in the digestion of carbohydrates, and its inhibition can help to control postprandial blood glucose levels. While the inhibitory activity is primarily attributed to the galloyl moieties, the **hamamelose** core is essential for the molecule's overall structure and interaction with the enzyme's active site.

Further research is needed to quantify the direct inhibitory effects of **hamamelose** on various glycosidases.

Table of Hamamelitannin Inhibition Data

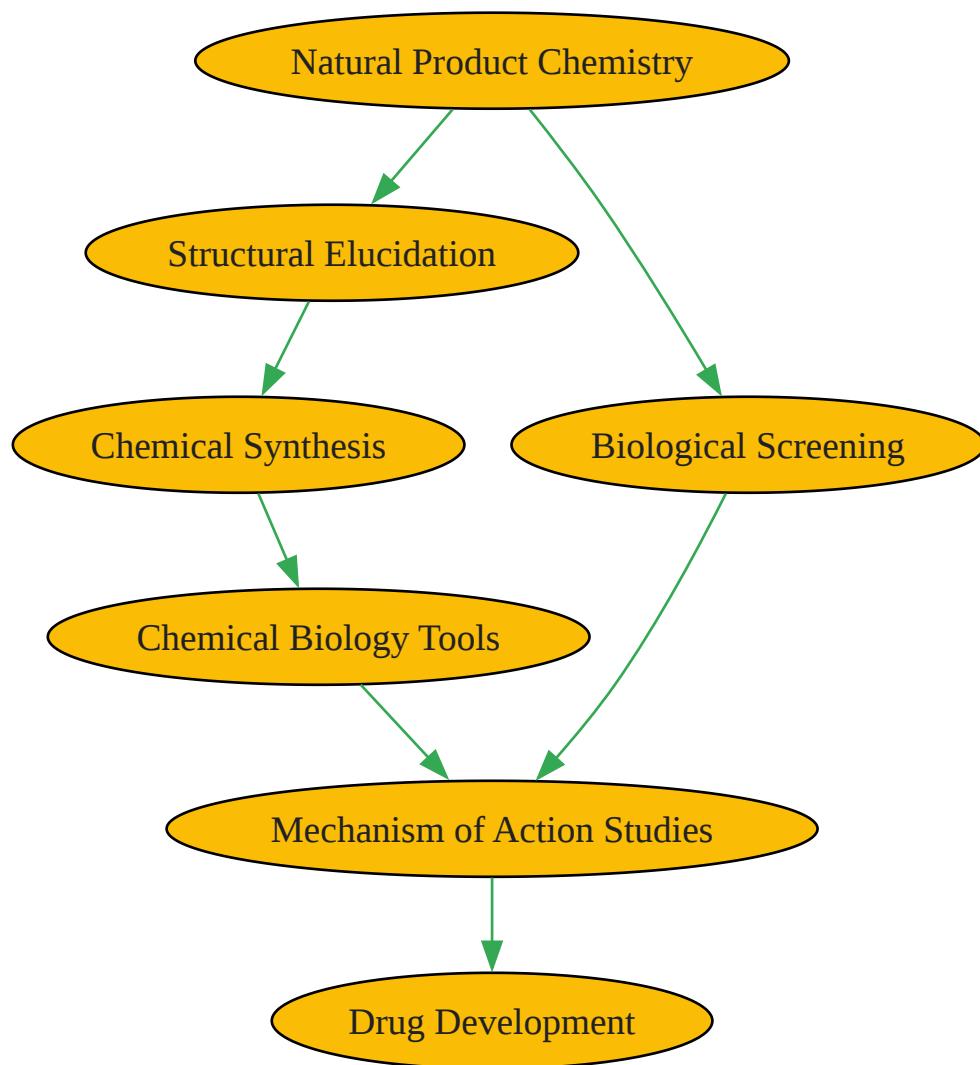
Enzyme	Organism	IC50 / Ki	Reference
α -Glucosidase	<i>Saccharomyces cerevisiae</i>	Ki: 25.79 nM	[3]
Acetylcholinesterase	-	Ki: 7.40 nM	[3]
Butyrylcholinesterase	-	Ki: 1.99 nM	[3]
Carbonic Anhydrase I	Human	Ki: 10.18 nM	[3]
Carbonic Anhydrase II	Human	Ki: 18.26 nM	[3]

Cell-Based Assays

Cell-based assays are crucial for understanding the effects of compounds like **hamamelose** on cellular processes. For instance, assays measuring glucose uptake in cell lines such as 3T3-L1 adipocytes or C2C12 myotubes can provide insights into its potential role in modulating glucose metabolism.

Experimental Workflow for a Cell-Based Glucose Uptake Assay





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